molecular formula C7H14O3S B2532255 Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol CAS No. 108920-21-4; 1808466-45-6

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol

Cat. No.: B2532255
CAS No.: 108920-21-4; 1808466-45-6
M. Wt: 178.25
InChI Key: GTUNVOKPLWUIGH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclohexane ring substituted with a methanesulfonyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, methanesulfonyl chloride, various nucleophiles.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,2R)-2-methoxycyclopentanamine
  • Rac-(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid
  • Rac-(1R,2R)-2-(4-Fluorobenzyl)cyclopentylamine hydrochloride

Uniqueness

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. Its methanesulfonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(1R,2R)-2-methylsulfonylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNVOKPLWUIGH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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